1-ethyl-6-fluoro-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
Description
This compound belongs to the quinolin-4(1H)-one class, characterized by a bicyclic quinoline core substituted with a 1,2,4-oxadiazole ring at position 3 and a 3,4,5-trimethoxyphenyl group. Key structural features include:
- 1-ethyl group: Enhances lipophilicity and metabolic stability.
- 6-fluoro substituent: Improves bioavailability and influences electronic properties.
- 3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl: The oxadiazole ring serves as a rigid linker, while the trimethoxyphenyl group may contribute to π-π stacking or hydrogen bonding in biological targets.
Properties
IUPAC Name |
1-ethyl-6-fluoro-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O5/c1-5-26-11-15(19(27)14-10-13(23)6-7-16(14)26)22-24-21(25-31-22)12-8-17(28-2)20(30-4)18(9-12)29-3/h6-11H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIBLYESTEYMZMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Ethyl-6-fluoro-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and therapeutic potential.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit anticancer activity . For instance, derivatives containing oxadiazole moieties have shown promise in inhibiting tumor cell proliferation. A study demonstrated that these compounds can induce apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways .
Immunomodulatory Effects
The compound has also been investigated for its immunomodulatory effects . Research suggests that oxadiazole derivatives can enhance immune responses by promoting the proliferation of T-cells and increasing cytokine production. This immunostimulatory effect may have implications for cancer therapy and autoimmune diseases .
Apoptosis Induction
The mechanism by which this compound exerts its anticancer effects appears to be linked to the induction of apoptosis. Studies indicate that the compound activates the intrinsic apoptotic pathway by upregulating pro-apoptotic proteins such as Bax and downregulating anti-apoptotic proteins like Bcl-2 .
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has shown anti-inflammatory activity . It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in various in vitro models. This suggests a potential application in treating inflammatory diseases .
Data Tables
| Biological Activity | Effect | Mechanism |
|---|---|---|
| Anticancer | Induces apoptosis | Activation of caspases |
| Immunomodulatory | Enhances T-cell proliferation | Increased cytokine production |
| Anti-inflammatory | Reduces cytokine levels | Inhibition of TNF-alpha and IL-6 production |
Case Studies
- Case Study on Anticancer Activity : A study published in MDPI explored the effects of oxadiazole derivatives on different cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation .
- Immunomodulatory Effects : Another investigation focused on the immunomodulatory properties of similar compounds. The study found that treatment with these derivatives resulted in increased CD4+ T-cell counts and enhanced antibody production in murine models .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 1-ethyl-6-fluoro-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one exhibit significant anticancer properties. For instance, derivatives containing quinoline and oxadiazole moieties have been shown to inhibit the proliferation of cancer cell lines through various mechanisms including apoptosis induction and cell cycle arrest. Case studies have demonstrated that such compounds can effectively target specific cancer pathways, making them candidates for further development as anticancer agents.
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Research has highlighted that fluorinated heterocycles can enhance the antibacterial efficacy of compounds. Specifically, derivatives containing the oxadiazole ring have been noted for their ability to disrupt bacterial cell membranes and inhibit growth. In vitro studies have reported varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria.
Immunomodulatory Effects
Emerging evidence points to the immunomodulatory capabilities of compounds with similar structures. For example, isoxazole derivatives have been studied for their ability to regulate immune functions by modulating cytokine production and enhancing lymphocyte proliferation. The immunological pathways influenced by these compounds could lead to novel treatments for autoimmune diseases or as adjunct therapies in cancer immunotherapy.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Key factors influencing its efficacy include:
| Structural Feature | Impact on Activity |
|---|---|
| Fluorine Substitution | Enhances lipophilicity and biological activity |
| Oxadiazole Ring | Contributes to antimicrobial and anticancer properties |
| Methoxy Groups | Influence solubility and receptor binding affinity |
Case Studies
Several case studies provide insights into the applications of this compound:
- Anticancer Studies : A study on quinoline derivatives revealed that modifications at the 6-position significantly increased cytotoxicity against breast cancer cells (MCF-7). The introduction of fluorine and oxadiazole groups was correlated with enhanced potency.
- Antimicrobial Testing : In vitro assays demonstrated that compounds similar to this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, suggesting a broad-spectrum antimicrobial potential.
- Immunomodulation : Research indicated that certain derivatives could enhance T-cell proliferation in murine models, suggesting applications in immunotherapy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares structural features, molecular properties, and reported activities of the target compound and its analogs:
Key Observations
Impact of Oxadiazole Substituents :
- The 3,4,5-trimethoxyphenyl group (Target and ) may enhance binding affinity through hydrogen bonding or steric effects, whereas 3-methyl (Compound 41) or 4-(trifluoromethyl)phenyl () substituents alter electronic properties and hydrophobicity .
- Compound 41’s antimalarial activity highlights the importance of the oxadiazole-methyl group in targeting cytochrome bc₁ .
Quinoline Core Modifications: 6-Fluoro (Target and Compound 41) vs. 6-methyl (): Fluoro substituents typically improve metabolic stability and membrane permeability compared to methyl groups.
Synthetic Accessibility :
- Compound 41 was synthesized in 48% yield via cyclocondensation with N′-hydroxyacetamidine , whereas the trimethoxyphenyl-substituted analogs (Target and ) may require more complex coupling steps.
Q & A
Q. What synthetic methodologies are most effective for preparing this compound, and how can reaction conditions be optimized?
The compound’s synthesis likely involves cyclocondensation of precursors such as quinolinone derivatives and 1,2,4-oxadiazole intermediates. For example, analogous compounds are synthesized via reactions between aminotriazoles and aldehydes under reflux conditions, followed by purification via column chromatography . Optimization may include varying solvents (e.g., ethanol, DMF), catalysts (e.g., acetic acid), and reaction temperatures to improve yields. Monitoring via TLC or HPLC is critical for intermediate validation.
Q. How can the compound’s structure be rigorously characterized?
- X-ray crystallography : Use SHELX programs for structure determination and refinement .
- Spectroscopy : Employ -/-NMR to confirm substituent positions and -NMR for fluorine detection. High-resolution mass spectrometry (HRMS) validates molecular weight.
- Elemental analysis : Confirm empirical formula compliance with theoretical values .
Q. What are the compound’s basic physicochemical properties (e.g., solubility, stability)?
- Solubility : Test in polar (DMSO, methanol) and non-polar solvents (dichloromethane) using UV-Vis spectroscopy.
- Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor via HPLC for decomposition products .
Advanced Research Questions
Q. How does the compound interact with biological targets, and what mechanistic insights can be derived?
Design assays to evaluate binding affinity (e.g., surface plasmon resonance) and enzymatic inhibition (e.g., kinase assays). Molecular docking studies using software like AutoDock can predict interactions with targets such as DNA topoisomerases or kinases, guided by the 3,4,5-trimethoxyphenyl moiety’s known role in tubulin inhibition . Validate hypotheses via site-directed mutagenesis or competitive binding assays.
Q. How can contradictions in bioactivity data across studies be resolved?
Example: Discrepancies in IC values may arise from assay conditions (e.g., cell line variability, serum concentration). Standardize protocols using reference compounds (e.g., doxorubicin for cytotoxicity) and replicate experiments across independent labs. Statistical tools like ANOVA can identify significant variables .
Q. What environmental fate and ecotoxicological impacts should be considered?
- Degradation pathways : Use HPLC-MS to identify metabolites in simulated environmental matrices (soil/water).
- Toxicity : Perform acute/chronic toxicity tests on model organisms (e.g., Daphnia magna) per OECD guidelines. Assess bioaccumulation potential via octanol-water partition coefficients (log ) .
Q. How can computational models guide the optimization of this compound’s pharmacokinetic profile?
- ADME prediction : Use tools like SwissADME to estimate absorption (%HIA), metabolic stability (CYP450 interactions), and plasma protein binding.
- QSAR studies : Corlate structural features (e.g., fluorine substitution, oxadiazole ring) with bioavailability data from analogous compounds .
Methodological Considerations
Q. What experimental designs are suitable for dose-response studies?
Adopt a randomized block design with split plots for variables like concentration gradients and exposure times. Use four replicates to minimize variability. Statistical analysis via nonlinear regression (e.g., GraphPad Prism) generates EC/ED values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
